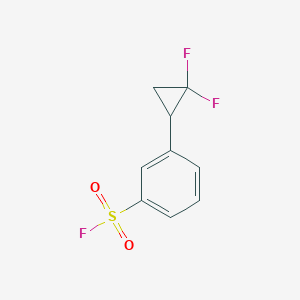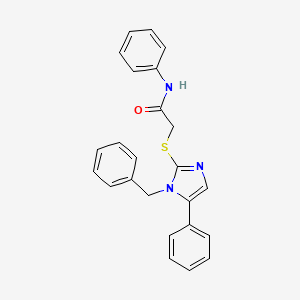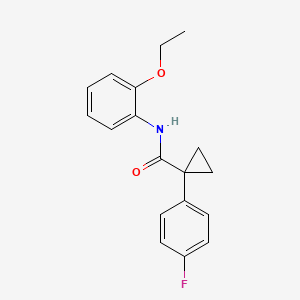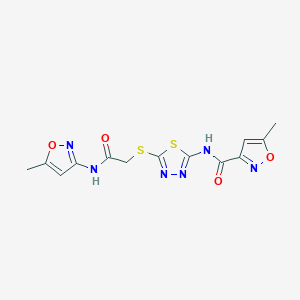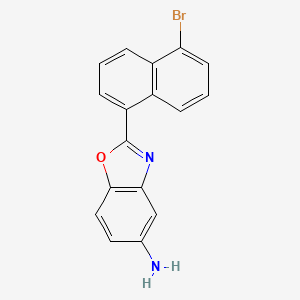
2-(5-Bromonaphthalen-1-yl)-1,3-benzoxazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Bromonaphthalen-1-yl)-1,3-benzoxazol-5-amine, abbreviated as BINA, is a synthetic compound that has gained popularity in scientific research in recent years1. It is a compound with the molecular formula C17H11BrN2O and a molecular weight of 339.1921.
Synthesis Analysis
The synthesis of compounds similar to BINA often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis2. Protodeboronation of these esters is a key step in the synthesis process2. However, the specific synthesis process for BINA is not well-documented in the available literature.
Molecular Structure Analysis
The molecular structure of BINA is not explicitly mentioned in the available literature. However, based on its molecular formula, it can be inferred that it contains a benzoxazole ring attached to a bromonaphthalene group via a two-carbon bridge.Chemical Reactions Analysis
The chemical reactions involving BINA are not well-documented in the available literature. However, compounds similar to BINA, such as pinacol boronic esters, can undergo a variety of transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations2.Physical And Chemical Properties Analysis
The physical and chemical properties of BINA are not well-documented in the available literature. However, similar compounds, such as methyl 2-(5-bromonaphthalen-1-yl)acetate, are known to be stable under normal conditions and are usually available in powder form3.科学的研究の応用
-
Pharmacological Aspects
- The specific scientific field is Pharmacology .
- A study reports the synthesis of various new derivatives based on 5-aryl-2-bromo-3-hexylthiophene with moderate-to-good yields via a palladium-catalyzed Suzuki cross-coupling reaction . This method involved the reaction of 2,5-dibromo-3-hexylthiophene with several arylboronic acids to synthesize corresponding thiophene derivatives under controlled and optimal reaction conditions .
- The synthesized thiophene molecules were studied for their haemolytic, biofilm inhibition and anti-thrombolytic activities, and almost all products showed potentially good properties . The compound 2-bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene exhibited the highest values for haemolytic and bio-film inhibition activities among all newly synthesized derivatives . In addition, the compound 2-bromo-3-hexyl-5-(4-iodophenyl)thiophene also showed high anti-thrombolytic activity, suggesting the potential medicinal applications of these newly synthesized compounds .
-
Material Science
- The specific scientific field is Material Science .
- A chalcone derivative (2E)-3-(5-bromothiophen-2-yl)-1-(naphthalen-1-yl) prop-2-en-1-one (NBT) has been synthesized by Claisen-Schmidt condensation reaction and grown into a single crystal by slow evaporation solution method .
- Elemental analysis, 1H NMR spectra and FTIR spectral studies confirm the structure of the molecule . The melting point of NBT is 112 °C and single crystal X-ray diffraction analysis reveals that NBT crystalizes in triclinic crystal system with centrosymmetric space group P-1 .
- The material is transparent in the visible region with a cutoff wavelength 454 nm and its direct transition energy gap was found to be 3.1 eV . Theoretical calculations using density functional theory (DFT) reveal that the first hyperpolarizability (β) of NBT in the gaseous state is 20.8 x10−30 esu and the HOMO-LUMO energy difference is 3.57 eV . The theoretical second hyperpolarizability (γ) of NBT was found to be 5.32x10-35 esu .
-
Organic Synthesis
- The specific scientific field is Organic Synthesis .
- A study reports the synthesis of difficult-to-access 4-bromo quinolines directly from easily prepared ortho-propynol phenyl azides using TMSBr as an acid-promoter . The cascade transformation performs smoothly to generate desired products in moderate to excellent yields with good functional groups compatibility .
- Notably, TMSBr not only acted as an acid-promoter to initiate the reaction, but also as a nucleophile . In addition, 4-bromo quinolines as key intermediates could further undergo the coupling reactions or nucleophilic reactions to provide a variety of functionalized compounds with molecular diversity at C4 position of quinolines .
-
Medicinal Chemistry
- The specific scientific field is Medicinal Chemistry .
- A new phosphonic aminoester bearing a triazole ring substituted in position 5 by an ester group was synthesized with an excellent yield and high regioselectivity via the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC) .
- The structure of the new compound was fully characterized by 1D (31P, 1H-, 13C-) and 2D (1H-1H and 1H-, 13C-) NMR spectroscopy, IR, and HRMS . This compound could potentially be used in the development of new drugs .
-
Chemical Synthesis
- The specific scientific field is Chemical Synthesis .
- A new compound, naphthalen-2-yl 1-(benzamido (diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, was synthesized with an excellent yield and high regioselectivity via the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC) .
- This compound was synthesized using diethyl (α-azido (benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile .
- The structure of the new compound was fully characterized by 1D (31P, 1H-, 13C-) and 2D (1H-1H and 1H-, 13C-) NMR spectroscopy, IR, and HRMS .
-
Industrial Research and Development
- The specific scientific field is Industrial Research and Development .
- Companies committed to investing €15 billion in France, including funding for health and battery research and development .
- The boost in industrial R&D investment is good news for France’s researchers and innovators, with collaboration a key component of the strategies of these multinationals .
Safety And Hazards
The safety and hazards associated with BINA are not well-documented in the available literature. However, similar compounds, such as methyl 2-(5-bromonaphthalen-1-yl)acetate, are known to pose certain hazards. For instance, they may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation3.
将来の方向性
The future directions for the research and application of BINA are not explicitly mentioned in the available literature. However, given its structural similarity to other benzoxazole derivatives, it may find applications in various fields, including medicinal chemistry and material science.
Please note that this analysis is based on the available literature and may not be comprehensive. For more detailed information, further research and expert consultation may be required.
特性
IUPAC Name |
2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O/c18-14-6-2-3-11-12(14)4-1-5-13(11)17-20-15-9-10(19)7-8-16(15)21-17/h1-9H,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSBTBHNERIRTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)C3=NC4=C(O3)C=CC(=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromonaphthalen-1-yl)-1,3-benzoxazol-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

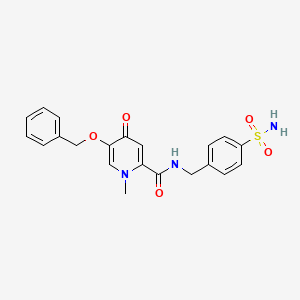
![N-[2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]prop-2-ynamide](/img/structure/B2626140.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2626141.png)
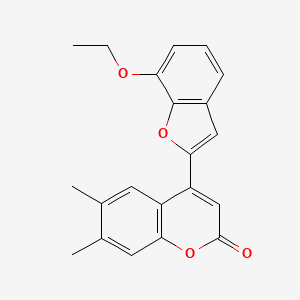
methanone](/img/structure/B2626145.png)
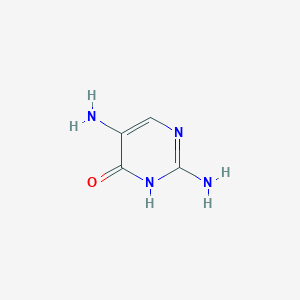
![N-(3-chlorophenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2626150.png)
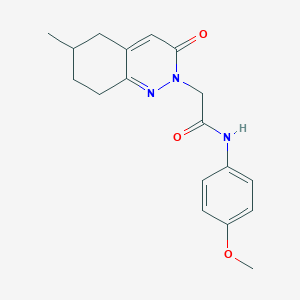
![4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine](/img/structure/B2626152.png)
![Sodium;2-hydroxy-4-[2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetyl]phenolate](/img/structure/B2626154.png)
